molecular formula C14H16O3 B082281 2-Benzyl-2-carbomethoxycyclopentanone CAS No. 10386-81-9

2-Benzyl-2-carbomethoxycyclopentanone

Cat. No. B082281
CAS RN: 10386-81-9
M. Wt: 232.27 g/mol
InChI Key: HWLKXULKCYKDGF-UHFFFAOYSA-N
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Patent
US07388103B2

Procedure details

29.0 grams of anhydrous potassium carbonate and 132 ml of acetone were mixed, then with stirring, to the resulting mixture was dropwise added a solution of 13.0 ml of methyl 2-oxocyclopentane carboxylate in 66 ml of acetone. After stirring at room temperature for 30 minutes, 13.7 ml of benzyl bromide was dropwise added thereto, and the reaction was allowed to continue under reflux for 6 hours. Then the reaction mixture was cooled to room temperature, filtered, and concentrated, and 150 ml of toluene was added thereto. The resulting solution was washed with water (3×150 ml), dried over anhydrous sodium sulfate, concentrated, and distilled under reduced pressure. 13.4 g of colorless liquid as a distillate cut of 161-162° C./4.8 mmHg was collected. Yield: 55.1%.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
solvent
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[O:7]=[C:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]([O:15][CH3:16])=[O:14].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[CH2:17]([C:9]1([C:13]([O:15][CH3:16])=[O:14])[CH2:10][CH2:11][CH2:12][C:8]1=[O:7])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
132 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Name
Quantity
66 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, to the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
150 ml of toluene was added
WASH
Type
WASH
Details
The resulting solution was washed with water (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
13.4 g of colorless liquid as a distillate cut of 161-162° C./4.8 mmHg was collected

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1(C(CCC1)=O)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.